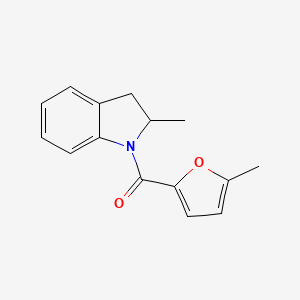
3-ethoxy-N-4-morpholinylbenzamide
Descripción general
Descripción
3-ethoxy-N-4-morpholinylbenzamide, also known as EMBI, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmacological tool for studying the central nervous system. EMBI belongs to the class of benzamide derivatives and has been found to exhibit interesting biochemical and physiological effects. In
Mecanismo De Acción
3-ethoxy-N-4-morpholinylbenzamide inhibits the uptake of dopamine by the DAT in the brain. This leads to an increase in dopamine concentration in the synaptic cleft, which can have various effects on the central nervous system. The exact mechanism of action of 3-ethoxy-N-4-morpholinylbenzamide is not fully understood, but it is believed to involve binding to the DAT and preventing the reuptake of dopamine.
Biochemical and Physiological Effects:
3-ethoxy-N-4-morpholinylbenzamide has been found to have various biochemical and physiological effects. It has been shown to increase the extracellular concentration of dopamine in the striatum of the brain, which is associated with the reward system and motor function. 3-ethoxy-N-4-morpholinylbenzamide has also been found to increase the locomotor activity of rats, suggesting that it may have a stimulant effect. Additionally, 3-ethoxy-N-4-morpholinylbenzamide has been found to increase the release of acetylcholine in the hippocampus, which is associated with learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-ethoxy-N-4-morpholinylbenzamide in lab experiments is its selectivity for the DAT. This allows researchers to investigate the role of dopamine in various neurological disorders without affecting other neurotransmitters. However, one limitation of using 3-ethoxy-N-4-morpholinylbenzamide is its potential toxicity. 3-ethoxy-N-4-morpholinylbenzamide has been found to be toxic to dopaminergic neurons in vitro, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 3-ethoxy-N-4-morpholinylbenzamide. One area of interest is investigating the role of dopamine in addiction and substance abuse. 3-ethoxy-N-4-morpholinylbenzamide has been found to reduce the rewarding effects of cocaine in rats, suggesting that it may have potential as a treatment for addiction. Another area of interest is investigating the potential therapeutic use of 3-ethoxy-N-4-morpholinylbenzamide in Parkinson's disease and other neurological disorders. 3-ethoxy-N-4-morpholinylbenzamide has been found to increase dopamine concentration in the brain, which may have beneficial effects in these disorders. Additionally, further research is needed to fully understand the mechanism of action of 3-ethoxy-N-4-morpholinylbenzamide and its potential side effects.
Aplicaciones Científicas De Investigación
3-ethoxy-N-4-morpholinylbenzamide has been used as a tool in scientific research to study the central nervous system. It has been found to selectively inhibit the uptake of dopamine by the dopamine transporter (DAT) in the brain. This makes 3-ethoxy-N-4-morpholinylbenzamide a potential candidate for investigating the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
3-ethoxy-N-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-2-18-12-5-3-4-11(10-12)13(16)14-15-6-8-17-9-7-15/h3-5,10H,2,6-9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGOLJKCUSADRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(cyclobutylcarbonyl)amino]-N-(3-nitrophenyl)-3-thiophenecarboxamide](/img/structure/B4184873.png)
![N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-phenylbutanamide](/img/structure/B4184877.png)


![2-(4-ethoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4184903.png)
![2-[(5-bromo-2-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4184918.png)
![6-methyl-1-[(5-methyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4184928.png)
![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4184930.png)



![2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4184974.png)